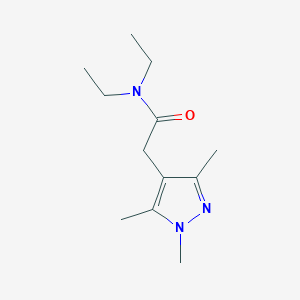![molecular formula C16H24N2O3 B7516481 2-Methyl-1-[4-(2,4,5-trimethylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7516481.png)
2-Methyl-1-[4-(2,4,5-trimethylfuran-3-carbonyl)piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-[4-(2,4,5-trimethylfuran-3-carbonyl)piperazin-1-yl]propan-1-one is a synthetic compound that has been used in scientific research for various purposes. It is also known as TFMPP, which is an abbreviation for its chemical name. This compound has been the subject of many studies due to its potential therapeutic properties and its ability to interact with certain receptors in the brain.
Mecanismo De Acción
The exact mechanism of action of TFMPP is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain, such as serotonin and dopamine. TFMPP has been shown to bind to serotonin receptors, which can affect mood, appetite, and sleep.
Biochemical and Physiological Effects:
TFMPP has been shown to have various biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to affect gastrointestinal motility and secretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TFMPP in lab experiments is its ability to interact with specific receptors in the brain, which can provide insights into the role of these receptors in various physiological processes. However, one limitation is that TFMPP may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on TFMPP, including the development of more selective compounds that target specific receptors in the brain. Additionally, further studies are needed to fully understand the mechanism of action of TFMPP and its potential therapeutic applications. Finally, more research is needed to determine the long-term effects of TFMPP on various physiological systems.
Métodos De Síntesis
The synthesis of TFMPP involves several steps, including the reaction of 2-methyl-1-propanone with piperazine and 2,4,5-trimethylfuran-3-carboxylic acid. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
TFMPP has been used in various scientific studies, including those focused on the central nervous system, cardiovascular system, and gastrointestinal system. It has been shown to interact with certain receptors in the brain, such as serotonin receptors, which are involved in mood regulation and anxiety.
Propiedades
IUPAC Name |
2-methyl-1-[4-(2,4,5-trimethylfuran-3-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-10(2)15(19)17-6-8-18(9-7-17)16(20)14-11(3)12(4)21-13(14)5/h10H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOBZLGIXWRMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)N2CCN(CC2)C(=O)C(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516415.png)
![2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide](/img/structure/B7516421.png)





![1,5-dimethyl-4-[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]pyrrole-2-carbonitrile](/img/structure/B7516489.png)
![N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide](/img/structure/B7516491.png)
![3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B7516495.png)

